N-{2-[(phenoxyacetyl)amino]phenyl}butanamide
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Overview
Description
N-{2-[(phenoxyacetyl)amino]phenyl}butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxyacetyl group attached to an amino group, which is further connected to a phenyl ring and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(phenoxyacetyl)amino]phenyl}butanamide typically involves the following steps:
Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is reacted with thionyl chloride to form phenoxyacetyl chloride.
Amidation Reaction: The phenoxyacetyl chloride is then reacted with 2-aminophenylbutanamide in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(phenoxyacetyl)amino]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-{2-[(phenoxyacetyl)amino]phenyl}butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: It can be used in the development of novel materials with specific properties.
Biological Studies: Its interactions with enzymes and receptors are of interest in biochemical research.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{2-[(phenoxyacetyl)amino]phenyl}butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The phenoxyacetyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The butanamide moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(phenoxyacetyl)amino]phenyl}butanamide
- N-{4-[(phenoxyacetyl)amino]phenyl}butanamide
- 2-phenoxy-N-{2-[(phenoxyacetyl)amino]phenyl}acetamide
Uniqueness
N-{2-[(phenoxyacetyl)amino]phenyl}butanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the phenoxyacetyl group and the butanamide moiety can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-[2-[(2-phenoxyacetyl)amino]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-8-17(21)19-15-11-6-7-12-16(15)20-18(22)13-23-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUUYISUQWJEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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